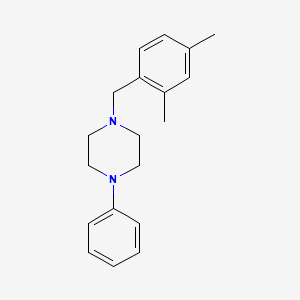
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-644,711, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been shown to possess a wide range of pharmacological properties.
作用机制
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. In addition, it has been shown to modulate the activity of other neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of attention and working memory. In addition, it has been shown to increase the activity of the serotonin system, which is involved in the regulation of mood and anxiety. Finally, it has been shown to decrease the activity of the noradrenergic system, which is involved in the regulation of arousal and stress.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. In addition, it has been shown to have a wide range of effects on various neurotransmitter systems, making it a potentially useful tool for investigating the neurobiology of mood, cognition, and behavior.
One limitation of using this compound in lab experiments is that its effects may be species-specific, and may not be directly applicable to humans. In addition, its effects may be influenced by a number of factors, including the dose, route of administration, and duration of treatment.
未来方向
There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is its potential use in the treatment of schizophrenia and other psychotic disorders. Another area of interest is its effects on cognitive function, particularly in the areas of attention and working memory. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify potential new targets for drug development.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the reaction of 2-chlorophenol with propylamine in the presence of a base, followed by the reaction of the resulting product with acetyl chloride. The final product is obtained through recrystallization from a suitable solvent.
科学研究应用
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties in animal models. In addition, it has been investigated for its potential use in the treatment of neuropathic pain, as well as for its effects on cognitive function.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-9-19-10-7-13(8-11-19)18-16(20)12-21-15-6-4-3-5-14(15)17/h3-6,13H,2,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQZYJRQSOZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)





![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
